molecular formula C15H13NO3 B2556541 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one CAS No. 59742-45-9

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one

Cat. No. B2556541
CAS RN: 59742-45-9
M. Wt: 255.273
InChI Key: VGKOCDVRAPWSDM-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, also known as MIAF or GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and gene expression.

Mechanism of Action

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one exerts its pharmacological effects by inhibiting the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. This compound binds to the ATP binding site of GSK-3 and prevents its phosphorylation, which in turn inhibits its activity. By inhibiting GSK-3 activity, this compound regulates various signaling pathways that are involved in disease pathogenesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of glycogen metabolism, cell cycle progression, gene expression, and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, this compound has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.

Advantages and Limitations for Lab Experiments

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. This compound is a potent inhibitor of GSK-3, with an IC50 value of 1.5 nM. This compound is also selective for GSK-3, with minimal inhibition of other kinases. This compound can be synthesized using a variety of methods, making it easily accessible for lab experiments. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. This compound has been shown to have some toxicity in animal studies, and its solubility in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one, including the development of more potent and selective GSK-3 inhibitors, the evaluation of this compound in clinical trials for various diseases, and the investigation of the molecular mechanisms underlying its pharmacological effects. The development of more potent and selective GSK-3 inhibitors could lead to the discovery of new therapeutic agents for various diseases. The evaluation of this compound in clinical trials could provide valuable insights into its safety and efficacy in humans. The investigation of the molecular mechanisms underlying its pharmacological effects could provide a better understanding of the role of GSK-3 in disease pathogenesis.

Synthesis Methods

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one can be synthesized using a variety of methods, including the reaction of 3-aminophthalide with 4-methoxyaniline in the presence of a catalyst such as copper(II) acetate or palladium(II) acetate. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

3-((4-methoxyphenyl)amino)isobenzofuran-1(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound has been shown to inhibit GSK-3 activity, which is involved in the formation of tau protein aggregates and amyloid-beta plaques in the brain. In bipolar disorder, this compound has been shown to regulate the activity of GSK-3, which is implicated in the pathogenesis of the disease. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting GSK-3, which is involved in various signaling pathways that promote cell survival and proliferation.

properties

IUPAC Name

3-(4-methoxyanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15(17)19-14/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOCDVRAPWSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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